molecular formula C19H15N3O5 B1611379 (R)-(-)-N-[1-(1-Naphthyl)ethyl]-3,5-dinitrobenzamide CAS No. 85922-30-1

(R)-(-)-N-[1-(1-Naphthyl)ethyl]-3,5-dinitrobenzamide

Cat. No.: B1611379
CAS No.: 85922-30-1
M. Wt: 365.3 g/mol
InChI Key: RUUPGHVIODHXRI-GFCCVEGCSA-N
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Description

(R)-(-)-N-[1-(1-Naphthyl)ethyl]-3,5-dinitrobenzamide is a useful research compound. Its molecular formula is C19H15N3O5 and its molecular weight is 365.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

85922-30-1

Molecular Formula

C19H15N3O5

Molecular Weight

365.3 g/mol

IUPAC Name

N-[(1R)-1-naphthalen-1-ylethyl]-3,5-dinitrobenzamide

InChI

InChI=1S/C19H15N3O5/c1-12(17-8-4-6-13-5-2-3-7-18(13)17)20-19(23)14-9-15(21(24)25)11-16(10-14)22(26)27/h2-12H,1H3,(H,20,23)/t12-/m1/s1

InChI Key

RUUPGHVIODHXRI-GFCCVEGCSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]

Pictograms

Irritant

Origin of Product

United States

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